molecular formula C8H12Cl2O2 B8705893 Tert-butyl 2,2-dichlorocyclopropane-1-carboxylate

Tert-butyl 2,2-dichlorocyclopropane-1-carboxylate

Cat. No. B8705893
M. Wt: 211.08 g/mol
InChI Key: LJLQISYXQQRLDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2,2-dichlorocyclopropane-1-carboxylate is a useful research compound. Its molecular formula is C8H12Cl2O2 and its molecular weight is 211.08 g/mol. The purity is usually 95%.
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properties

Product Name

Tert-butyl 2,2-dichlorocyclopropane-1-carboxylate

Molecular Formula

C8H12Cl2O2

Molecular Weight

211.08 g/mol

IUPAC Name

tert-butyl 2,2-dichlorocyclopropane-1-carboxylate

InChI

InChI=1S/C8H12Cl2O2/c1-7(2,3)12-6(11)5-4-8(5,9)10/h5H,4H2,1-3H3

InChI Key

LJLQISYXQQRLDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CC1(Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tert-butyl acrylate (32 g, 0.25 mol), CHCl3 (318 g, 3 mol), tetramethyl ammonium chloride (0.75 g, 0.0050 mol) and 50% aqueous NaOH (300 mL) were stirred at 45-50° C. for 8 hours. The mixture was diluted with water (400 mL) and the organic layer was separated. The aqueous layer was extracted with CHCl3 (75 mL). The combined organic extracts were washed with 1N HCl (200 mL) and water (250 mL), dried over Na2SO4, and concentrated under reduced pressure. The crude product was distilled to give tert-butyl 2,2-dichlorocyclopropanecarboxylate as colorless oil (16 g, yield: 30%). 1H-NMR (500 MHz, CDCl3,): δ 2.48 (m, 1H), 2.00 (m, 1H), 1.81 (m, 1H), 1.52 (s, 9H).
Quantity
32 g
Type
reactant
Reaction Step One
Name
Quantity
318 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
catalyst
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step Two

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